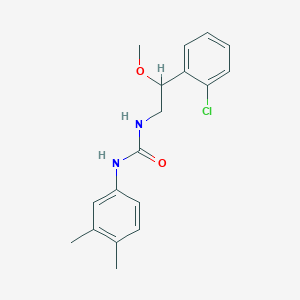

1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(3,4-dimethylphenyl)urea

Description

BenchChem offers high-quality 1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(3,4-dimethylphenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(3,4-dimethylphenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[2-(2-chlorophenyl)-2-methoxyethyl]-3-(3,4-dimethylphenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN2O2/c1-12-8-9-14(10-13(12)2)21-18(22)20-11-17(23-3)15-6-4-5-7-16(15)19/h4-10,17H,11H2,1-3H3,(H2,20,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOPBRYWKHUABQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)NCC(C2=CC=CC=C2Cl)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q. What are the critical steps in synthesizing 1-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(3,4-dimethylphenyl)urea, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves a multi-step process:

Coupling reactions : Formation of the urea backbone via reaction between isocyanates and amines. For example, reacting 2-(2-chlorophenyl)-2-methoxyethylamine with 3,4-dimethylphenyl isocyanate under inert conditions (e.g., nitrogen atmosphere) .

Purification : Column chromatography or recrystallization to isolate the product. Solvent selection (e.g., ethyl acetate/hexane mixtures) is critical for yield optimization.

Optimization : Adjusting temperature (40–60°C for urea bond formation), catalyst use (e.g., DMAP for nucleophilic catalysis), and stoichiometric ratios (1:1.2 amine:isocyanate) to minimize byproducts .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Chromatography : HPLC or GC-MS with a C18 column and acetonitrile/water mobile phase to assess purity (>95% by area normalization) .

- Spectroscopy :

- Elemental Analysis : Matching experimental vs. theoretical C, H, N, Cl percentages (±0.3% tolerance) .

Q. What preliminary assays are recommended to evaluate its biological activity?

Methodological Answer:

- In vitro enzyme inhibition : Screen against kinases or proteases (e.g., 10 µM–1 mM concentration range) using fluorescence-based assays .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .

- Solubility : Use shake-flask method in PBS (pH 7.4) or DMSO to guide dosing in cell-based studies .

Advanced Research Questions

Q. How can computational modeling resolve contradictory data on its binding affinity across studies?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., EGFR kinase). Compare binding poses and energy scores (−8 to −10 kcal/mol) across studies .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD (<2 Å) and hydrogen-bond occupancy (>50%) .

- QM/MM : Hybrid quantum mechanics/molecular mechanics to refine electronic interactions (e.g., urea carbonyl’s role in H-bonding) .

Q. What strategies mitigate degradation during long-term stability studies?

Methodological Answer:

- Forced degradation : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor via HPLC for hydrolytic cleavage (e.g., urea bond breakdown at acidic pH) .

- Stabilizers : Add antioxidants (0.1% BHT) or lyophilize with cryoprotectants (trehalose) for solid-state storage .

- Packaging : Use amber glass vials with nitrogen headspace to reduce oxidation .

Q. How does the methoxyethyl group influence pharmacokinetic properties compared to analogs?

Methodological Answer:

- LogP determination : Compare experimental LogP (e.g., 2.8 via shake-flask) with analogs lacking methoxyethyl (e.g., LogP 3.5). Lower LogP suggests improved aqueous solubility .

- Metabolic stability : Incubate with liver microsomes (human/rat). Track half-life (t) via LC-MS. Methoxyethyl may reduce CYP3A4-mediated oxidation due to steric hindrance .

- Plasma protein binding : Use equilibrium dialysis (human serum albumin). High binding (>90%) correlates with prolonged circulation .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in reported IC50_{50}50 values across cell lines?

Methodological Answer:

- Standardize protocols : Use identical cell passage numbers, serum concentrations (10% FBS), and incubation times (72 hours) .

- Dose-response validation : Repeat assays with internal controls (e.g., staurosporine for cytotoxicity). Apply Hill slope analysis to confirm sigmoidal curves (R > 0.95) .

- Mechanistic studies : Combine with Western blotting (e.g., PARP cleavage for apoptosis) to confirm on-target effects .

Q. What structural modifications enhance selectivity for 3,4-dimethylphenyl over off-target receptors?

Methodological Answer:

- SAR studies : Synthesize analogs with substituents at the 3,4-dimethylphenyl ring (e.g., fluoro, methoxy). Test against a panel of 50+ kinases .

- Co-crystallization : Resolve X-ray structures (2.0–2.5 Å resolution) with target proteins to identify key hydrophobic pockets .

- Free-energy calculations : Use MM-PBSA to rank substituent contributions (ΔG < −10 kcal/mol for high selectivity) .

Technical Validation

Q. How to confirm the absence of polymorphic forms in crystallized batches?

Methodological Answer:

- PXRD : Compare experimental diffractograms with simulated patterns (Mercury 4.3 software). Sharp peaks at 10°–30° 2θ indicate phase purity .

- DSC : Single endothermic melt (∆H 120–150 J/g) confirms monomorphic form .

- Hot-stage microscopy : Monitor crystal habit (needle vs. plate) during heating (1–10°C/min) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.